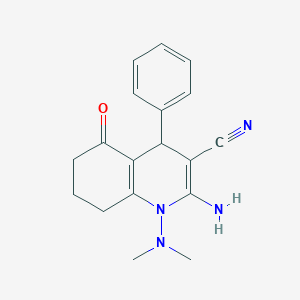![molecular formula C19H16N4O B11636954 2-cyclopropyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11636954.png)
2-cyclopropyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ciclopropil-N’-[(E)-piridin-2-ilmetilideno]quinolina-4-carbohidrazida es un compuesto orgánico complejo que pertenece a la clase de los derivados de quinolina. Este compuesto es conocido por sus características estructurales únicas, que incluyen un grupo ciclopropilo, una porción piridinilmetilideno y un esqueleto de quinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-ciclopropil-N’-[(E)-piridin-2-ilmetilideno]quinolina-4-carbohidrazida generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 2-ciclopropilquinolina-4-carbohidrazida con piridina-2-carbaldehído en condiciones ácidas o básicas. La reacción se lleva a cabo a menudo en un solvente como etanol o metanol, y el producto se purifica mediante recristalización o cromatografía.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-ciclopropil-N’-[(E)-piridin-2-ilmetilideno]quinolina-4-carbohidrazida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados del ácido quinolina-4-carboxílico.
Reducción: Las reacciones de reducción que utilizan agentes como borohidruro de sodio o hidruro de aluminio y litio pueden convertir el compuesto en sus derivados de hidracina correspondientes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Principales Productos Formados
Oxidación: Derivados del ácido quinolina-4-carboxílico.
Reducción: Derivados de la hidracina.
Sustitución: Diversos derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
2-ciclopropil-N’-[(E)-piridin-2-ilmetilideno]quinolina-4-carbohidrazida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas y heterociclos más complejos.
Biología: Investigado por su potencial como agente antimicrobiano y antiviral debido a su capacidad para interactuar con macromoléculas biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores para procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-ciclopropil-N’-[(E)-piridin-2-ilmetilideno]quinolina-4-carbohidrazida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la replicación del ADN o la síntesis de proteínas, ejerciendo así sus efectos antimicrobianos o anticancerígenos.
Comparación Con Compuestos Similares
Compuestos Similares
Quinolina-4-carbohidrazida: Carece de los grupos ciclopropilo y piridinilmetilideno, lo que da como resultado diferente reactividad química y actividad biológica.
2-ciclopropilquinolina: Carece de los grupos carbohidrazida y piridinilmetilideno, lo que lleva a propiedades y aplicaciones distintas.
Piridin-2-ilmetilidenohidracina: Carece del esqueleto de quinolina, lo que afecta su estabilidad y reactividad generales.
Unicidad
2-ciclopropil-N’-[(E)-piridin-2-ilmetilideno]quinolina-4-carbohidrazida es única debido a su combinación de características estructurales, que confieren una amplia gama de reactividad química y posibles aplicaciones. Su capacidad para experimentar diversas reacciones químicas e interactuar con objetivos biológicos lo convierte en un compuesto valioso para la investigación y el desarrollo en múltiples disciplinas científicas.
Propiedades
Fórmula molecular |
C19H16N4O |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-cyclopropyl-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C19H16N4O/c24-19(23-21-12-14-5-3-4-10-20-14)16-11-18(13-8-9-13)22-17-7-2-1-6-15(16)17/h1-7,10-13H,8-9H2,(H,23,24)/b21-12+ |
Clave InChI |
YFIMWCPHGKKRFN-CIAFOILYSA-N |
SMILES isomérico |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=N4 |
SMILES canónico |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=N4 |
Solubilidad |
38.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-benzotriazol-1-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B11636885.png)
![2-hexyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11636886.png)

![ethyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636896.png)

![2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11636901.png)


![3-{[4-(propan-2-yloxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11636912.png)
![1-(3,4-Dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11636913.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide](/img/structure/B11636916.png)
![(6Z)-6-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636917.png)
![2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11636928.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide](/img/structure/B11636948.png)
